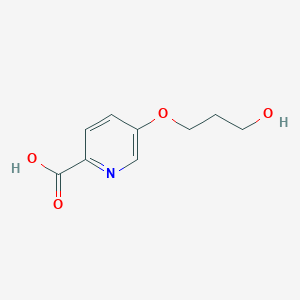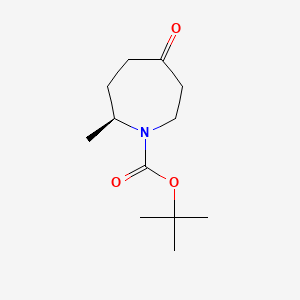
tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate is a compound with a unique structure, featuring a tert-butyl ester group, a keto group, and an azepane ring. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate typically involves a multi-step process. The key steps include the formation of the azepane ring and the introduction of the tert-butyl ester and keto functionalities. This process may involve the use of protecting groups, specific reaction conditions, and purification techniques to achieve the desired product in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would require scaling up the laboratory synthesis procedures. This involves optimizing reaction conditions to ensure efficiency, safety, and cost-effectiveness. The use of continuous flow reactors and automation in industrial settings can help achieve these goals, ensuring a consistent supply of the compound for various applications.
化学反応の分析
Types of Reactions
Tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate undergoes several types of reactions, including:
Oxidation: : Conversion of the keto group into other functional groups.
Reduction: : Reduction of the keto group to an alcohol.
Substitution: : Reactions involving the replacement of functional groups within the molecule.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: : Such as nucleophiles and electrophiles under specific pH and temperature conditions.
Major Products
科学的研究の応用
Tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: : As a building block in organic synthesis for the creation of more complex molecules.
Biology: : In the study of enzyme-substrate interactions and as a potential scaffold for drug design.
Medicine: : As a lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways.
Industry: : In the production of advanced materials, polymers, and as an intermediate in the synthesis of specialty chemicals.
作用機序
The compound exerts its effects through its interactions with specific molecular targets and pathways. The presence of the keto group and the azepane ring allows for unique binding interactions with enzymes and receptors. These interactions can modulate biological processes, making the compound a valuable tool in medicinal chemistry and biochemical research.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: : Similar in structure but with a five-membered ring instead of the seven-membered azepane ring.
Piperidine derivatives: : Featuring a six-membered ring with nitrogen, differing in ring size and chemical properties.
Morpholine derivatives: : Including an oxygen atom in the ring, providing different reactivity and applications.
Uniqueness
Tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate stands out due to its specific ring size, functional groups, and the potential for diverse chemical modifications. These characteristics make it more versatile in certain synthetic and research contexts compared to its analogs.
特性
分子式 |
C12H21NO3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
tert-butyl (2S)-2-methyl-5-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-9-5-6-10(14)7-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChIキー |
HXEKTYIGUGQQPZ-VIFPVBQESA-N |
異性体SMILES |
C[C@H]1CCC(=O)CCN1C(=O)OC(C)(C)C |
正規SMILES |
CC1CCC(=O)CCN1C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


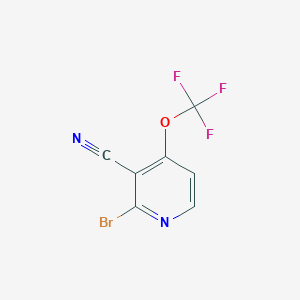
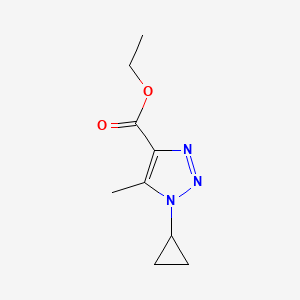
![tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)
![tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate;oxalic acid](/img/structure/B15361851.png)
![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)

![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)
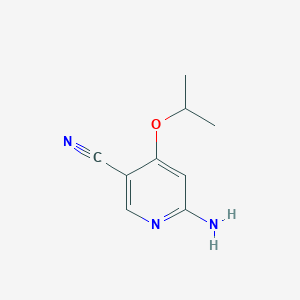
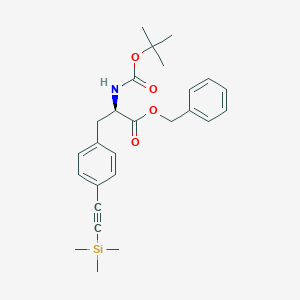
![1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one](/img/structure/B15361898.png)
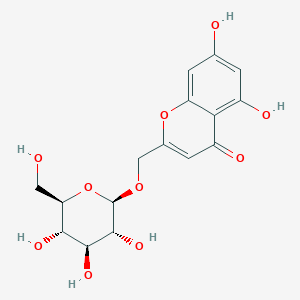
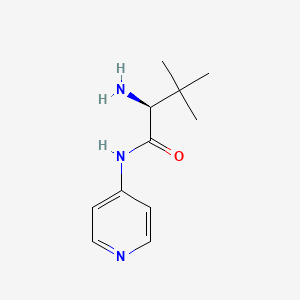
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylic Acid](/img/structure/B15361916.png)
